![molecular formula C20H21NO2 B1238606 (E)-3-(3-methylphenyl)-1-(4-morpholin-4-ylphenyl)prop-2-en-1-one](/img/structure/B1238606.png)
(E)-3-(3-methylphenyl)-1-(4-morpholin-4-ylphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-methylphenyl)-1-[4-(4-morpholinyl)phenyl]-2-propen-1-one is a member of chalcones.
Scientific Research Applications
Synthesis and Structural Analysis
One-Pot Synthesis and Molecular Structure :
- Research demonstrates a one-pot synthesis technique for enaminones, including morpholine derivatives, emphasizing simplicity and efficiency without the need for column purification or separation of intermediates. X-ray diffraction and NMR techniques were employed for structural analysis (Barakat et al., 2020).
Crystal Structure of Related Compounds :
- The study on dimethomorph, a morpholine fungicide, included structural analysis through X-ray crystallography, revealing insights into intermolecular interactions and molecular geometry (Kang et al., 2015).
Chemical and Biological Activities
Antimicrobial Activity :
- Synthesis of morpholinoquinolin derivatives, including morpholine compounds, showed significant in vitro antimicrobial activity against various bacterial and fungal organisms (Subrahmanyam & Anna, 2019).
Antitumor Activity :
- Novel tertiary aminoalkanol hydrochlorides derived from morpholine showed promising antitumor activity in vitro, highlighting potential therapeutic applications (Isakhanyan et al., 2016).
Antiproliferative Agents :
- A series of morpholine-based chalcone derivatives exhibited significant antiproliferative activity against certain cancer cell lines, suggesting their potential as anticancer agents (Aktar et al., 2018).
QSAR Analysis for Antioxidant Activities :
- QSAR (Quantitative Structure-Activity Relationship) analysis of morpholine derivatives identified molecular descriptors influencing antioxidant activity, aiding in the design of new antioxidants (Drapak et al., 2019).
Synthesis and Evaluation for Antimicrobial Activities :
- Novel synthesized morpholine compounds were evaluated for their antimicrobial properties, offering insights into their potential use in combating bacterial infections (Balaji et al., 2017).
properties
Molecular Formula |
C20H21NO2 |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
(E)-3-(3-methylphenyl)-1-(4-morpholin-4-ylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C20H21NO2/c1-16-3-2-4-17(15-16)5-10-20(22)18-6-8-19(9-7-18)21-11-13-23-14-12-21/h2-10,15H,11-14H2,1H3/b10-5+ |
InChI Key |
GXTSCSPSZPDOSU-BJMVGYQFSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/C(=O)C2=CC=C(C=C2)N3CCOCC3 |
SMILES |
CC1=CC(=CC=C1)C=CC(=O)C2=CC=C(C=C2)N3CCOCC3 |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC(=O)C2=CC=C(C=C2)N3CCOCC3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.